Methyl 4-fluoro-2-methoxybenzoylformate
Description
Methyl 4-fluoro-2-methoxybenzoylformate is a synthetic ester derivative characterized by a benzoylformate backbone substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDCPLGCKDPGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-methoxybenzoylformate typically involves the esterification of 4-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-methoxybenzoylformate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-fluoro-2-methoxybenzoic acid.
Reduction: 4-fluoro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-2-methoxybenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including kinase inhibitors.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-methoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Substituent Effects: Fluorine and Methoxy Groups
The presence of fluorine and methoxy groups significantly influences reactivity and biological activity. For example:
- Methyl 4-chloro-2-fluorobenzoate (CAS: Not specified, Molecular Formula: C₈H₆ClFO₂) replaces the methoxy group with a chlorine atom. This substitution increases molecular weight (188.58 g/mol vs.
- Ethyl 4-fluoro-2-methoxybenzoylformate differs only in the ester group (ethyl vs. methyl), which affects volatility and lipophilicity. Ethyl esters generally have higher boiling points and slower metabolic degradation compared to methyl esters .
Comparison with Natural Esters
Natural methyl esters, such as sandaracopimaric acid methyl ester (Figure 1, ) and torulosic acid methyl ester (), exhibit complex terpenoid structures. These contrast with synthetic methyl 4-fluoro-2-methoxybenzoylformate, which lacks the fused ring systems of natural diterpenes but shares ester functionality for solubility modulation .
Agrochemical Esters
Synthetic sulfonylurea herbicides like metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) highlight the role of methoxy and methyl groups in enhancing herbicidal activity. This compound’s fluorine atom may similarly stabilize reactive intermediates or improve target binding .
Table 1: Key Properties of this compound and Analogs
Research Findings and Functional Insights
- Halogen Effects: Fluorine’s electron-withdrawing nature enhances stability and bioavailability. In halogenated azo dyes (), 4′-fluoro derivatives showed increased carcinogenicity compared to chloro or trifluoromethyl analogs, suggesting fluorine’s unique role in biological systems .
- Ester Group Impact : Methyl esters are more metabolically labile than ethyl esters, as seen in discontinued Ethyl 4-fluoro-2-methoxybenzoylformate’s commercial history . This property is critical in drug design for controlling half-lives.
- Natural vs. Synthetic : Natural esters (e.g., resin-derived methyl esters in ) are structurally complex but less tunable than synthetic variants like this compound, which allows precise modification for industrial applications .
Biological Activity
Methyl 4-fluoro-2-methoxybenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound has the following molecular formula: . The presence of the fluorine atom and methoxy group is believed to influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of 4-fluorobenzoyl compounds have shown effective inhibition against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves the disruption of bacterial cell wall synthesis.
Anti-inflammatory Properties
The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief .
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Similar compounds have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
| Study | Findings |
|---|---|
| Chandrashekharappa et al. (2018) | Identified inhibitory effects on COX-2 and demonstrated larvicidal activity against Anopheles arabiensis. |
| Venugopala et al. (2019) | Reported modest anti-tubercular activity against susceptible strains of Mycobacterium tuberculosis. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the fluorine atom enhances binding affinity to target enzymes like COX.
- Intermolecular Interactions : Studies utilizing Hirshfeld surface analysis indicate significant C—H⋯O and C—H⋯F interactions that stabilize the compound’s structure, potentially influencing its biological interactions .
Research Findings
Recent findings suggest that structural modifications can enhance the potency of this compound. For example, variations in substituents on the benzoyl ring can lead to increased efficacy against specific microbial strains or cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
